molecular formula C18H20N6O4S B3203626 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide CAS No. 1021263-47-7

1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide

Cat. No.: B3203626
CAS No.: 1021263-47-7
M. Wt: 416.5 g/mol
InChI Key: SJNPATIYYMACFC-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a triazolo[4,3-b]pyridazine core linked to an indoline moiety via an ethyloxy bridge.

Properties

IUPAC Name

1-acetyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-12-20-21-17-5-6-18(22-24(12)17)28-10-8-19-29(26,27)15-3-4-16-14(11-15)7-9-23(16)13(2)25/h3-6,11,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNPATIYYMACFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis begins with commercially available reagents such as indoline, acetic anhydride, and sulfonyl chloride.

  • Reaction Sequence:

    • Acetylation: Indoline is reacted with acetic anhydride in the presence of a base to form 1-acetylindoline.

    • Sulfonation: The 1-acetylindoline undergoes sulfonation using sulfonyl chloride to yield 1-acetylindoline-5-sulfonyl chloride.

    • Nucleophilic Substitution: The 1-acetylindoline-5-sulfonyl chloride reacts with 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine under basic conditions to form the final product, 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide.

Industrial Production Methods: Industrial production scales up the synthesis using optimized reaction conditions to ensure higher yields and purity. This typically involves:

  • Continuous Flow Reactions: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

  • Catalysts and Solvents: Employing specific catalysts and solvents that enhance reaction rates and selectivity.

  • Purification Techniques: Implementing advanced purification methods such as column chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the indoline moiety, resulting in various oxidized derivatives.

  • Reduction: It can be reduced to modify the functional groups, impacting its reactivity and applications.

  • Substitution: The sulfonamide and triazole rings allow for nucleophilic and electrophilic substitution reactions, providing a pathway for structural modifications.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halides, sulfonyl chlorides, and amines.

Major Products:

  • Oxidation: Produces oxidized indoline derivatives.

  • Reduction: Yields reduced forms of the compound with altered functional groups.

  • Substitution: Results in various substituted derivatives enhancing the compound's chemical diversity.

Scientific Research Applications

This compound has significant implications across various scientific research fields:

  • Chemistry: Used as a precursor in synthetic chemistry for creating complex molecules and studying reaction mechanisms.

  • Biology: Serves as a biochemical probe to study enzyme interactions and cellular processes.

  • Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound interacts with specific enzymes, inhibiting their activity by binding to the active site or allosteric sites.

  • Cell Signaling Pathways: Modulates cellular signaling pathways by interacting with receptors or intracellular proteins, affecting cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Substituents and Functional Groups

The triazolo[4,3-b]pyridazine core is a common feature in several bioactive compounds. Key differences lie in substituents and appended moieties:

Compound Name / Identifier Substituents on Triazolo Core Appended Functional Groups Molecular Formula Molecular Weight Key Properties
Target Compound 3-methyl 1-acetylindoline-5-sulfonamide Not explicitly provided* ~452.4 (calculated) Likely moderate solubility due to acetyl and sulfonamide groups
E-4b None Benzoylamino-propenoic acid C₂₂H₁₈N₆O₃ 414.42 High melting point (253–255°C)
N-[1-(3-Cyclobutyl[...] () 3-cyclobutyl N,1-dimethylimidazole-2-sulfonamide C₂₂H₂₈N₈O₂S 492.58 Enhanced lipophilicity from cyclobutyl group
2-({3-ethyl[...] sulfonyl)acetic acid () 3-ethyl Sulfonyl-acetic acid C₁₁H₁₂N₂O₂S 236.29 Lower molecular weight, acidic functional group
AZD5153 3-methoxy Piperidinyl-phenoxyethyl linker C₂₇H₃₂N₈O₃ 540.61 BET bromodomain inhibitor; optimized for potency

*Note: Molecular formula for the target compound can be inferred as approximately C₂₁H₂₃N₇O₄S based on structure.

Key Observations:
  • Substituent Effects : The 3-methyl group on the target compound’s triazolo core may balance steric bulk and electronic effects compared to bulkier groups (e.g., 3-cyclobutyl in ) or polar substituents (e.g., 3-methoxy in AZD5153). Smaller alkyl groups like methyl or ethyl () typically enhance metabolic stability compared to aromatic substituents .
  • Sulfonamide Variations : The indoline-sulfonamide moiety in the target compound differs from imidazole-sulfonamide () and sulfonyl-acetic acid (). Indoline’s bicyclic structure may improve binding affinity in hydrophobic pockets compared to simpler sulfonamides.

Physicochemical Properties

  • The acetyl group in the target compound may reduce melting points compared to E-4b due to reduced hydrogen bonding capacity.
  • Solubility : The acetyl and sulfonamide groups in the target compound likely enhance aqueous solubility compared to cyclobutyl-containing analogs (), which prioritize membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Reactant of Route 2
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide

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